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Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are crucial scaffolds in
medicinal chemistry and drug development. They exhibit a wide range of biological activities,
including anti-inflammatory, analgesic, and lipid-lowering properties.[1][2][3] Nicotinic
anhydride (C12HsN20:s) is a reactive, stable, and easy-to-handle acylating agent, serving as a
key intermediate for the synthesis of various nicotinic acid derivatives, particularly amides
(nicotinamides).[4] As a symmetrical anhydride, it offers a straightforward approach for
introducing the nicotinoyl group into a molecule.

This document provides detailed protocols for the synthesis of nicotinic anhydride and its
subsequent use in the N-acylation of amines to produce a library of nicotinic acid derivatives.

Mechanism of Action: N-Acylation

The reaction between nicotinic anhydride and a primary or secondary amine proceeds via a
nucleophilic acyl substitution mechanism.[5][6] The nitrogen atom of the amine acts as a
nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This initial
attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming
the carbonyl double bond and eliminating a molecule of nicotinic acid as a leaving group. The
final product is an N-substituted nicotinamide.[5][7] Typically, the reaction requires two
equivalents of the amine, as the second equivalent acts as a base to neutralize the nicotinic
acid byproduct, forming a nicotinate salt.[5][8]
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Experimental Protocols
Protocol 1: Synthesis of Nicotinic Anhydride from
Nicotinic Acid

This protocol details the synthesis of nicotinic anhydride from nicotinic acid using
triethylamine and phosgene, adapted from a procedure known for its simplicity and high yield.

[9]
Materials:

Nicotinic Acid

e Anhydrous Benzene

 Triethylamine (freshly distilled)

e 12.5% Phosgene solution in benzene

e Anhydrous Cyclohexane

e 500-mL three-necked, round-bottomed flask

» Sealed Hershberg stirrer

e Dropping funnel with a pressure-equalizing tube

o Distillation and Claisen heads

e Calcium chloride tube

Rotary evaporator

Procedure:

e Azeotropic Drying: Place nicotinic acid (10 g, 0.081 mol) and anhydrous benzene (275 ml)
into a 500-ml three-necked flask. Heat the mixture to distill off approximately 75 ml of
benzene to remove residual moisture.[9]
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» Reaction Setup: Replace the stillhead with a Claisen head fitted with a thermometer and a
calcium chloride tube. Cool the suspension to 5°C in an ice bath.

» Base Addition: Add triethylamine (8.65 g, 0.086 mol, 1.05 eq) to the cold suspension all at
once. The mixture should form a clear solution.[9]

e Phosgene Addition: While maintaining the temperature below 7°C, add a 12.5% solution of
phosgene in benzene (34 g, containing 0.043 mol phosgene, 0.53 eq) through the dropping
funnel. Triethylamine hydrochloride will precipitate immediately.[9]

e Reaction Completion: Stir the mixture at room temperature for 45 minutes.

« Filtration: Heat the mixture to boiling and filter it while hot under slightly reduced pressure to
remove the triethylamine hydrochloride precipitate. Wash the filter cake with three 25-ml
portions of warm benzene (60°C).[9]

» First Crystallization: Combine the filtrate and washes and evaporate to dryness on a rotary
evaporator. Simmer the residue with 75 ml of anhydrous benzene, filter while hot, and wash
the small amount of precipitate with two 5-ml portions of cold benzene. Allow the filtrate to
stand at 20°C for 2-3 hours to crystallize.

o Second Crop: Collect the crystals by filtration. Evaporate the filtrate to dryness and simmer
the residue with 175 ml of a 2:3 benzene/cyclohexane mixture. Filter while hot and store the
filtrate at 5°C for 18 hours to obtain a second crop of crystals.[9]

» Drying: Collect the crystalline product, wash with a cold benzene-cyclohexane mixture, and
dry in a vacuum. The total yield of nicotinic anhydride is typically between 87-93%.[9]

Quantitative Data for Nicotinic Anhydride Synthesis
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Molar Mass (

Reagent Amount Used Moles (mol) Molar Eq.
g/mol )
Nicotinic Acid 123.11 100g 0.081 1.0
Triethylamine 101.19 8.65¢g 0.086 1.05
Phosgene 98.92 4.25¢g 0.043 0.53
Molar Mass ( Theoretical Yield ] )
Product Actual Yield (g) % Yield
g/mol’) )

| Nicotinic Anhydride | 228.20|9.24 g | 8.05-8.65 g | 87 - 93%][9] |

Protocol 2: General Procedure for the Synthesis of N-
Alkyl/Aryl Nicotinamides

This protocol describes a general, solvent-free method for the N-acylation of various primary

and secondary amines using nicotinic anhydride at room temperature. This approach is

advantageous for its simplicity, reduced waste, and often high yields.[10]

Materials:

¢ Nicotinic Anhydride

o Substituted amine (e.g., aniline, p-nitroaniline, benzylamine)

» Diethyl ether (Et20) or Ethyl Acetate (EtOAC)

o Saturated Sodium Bicarbonate (NaHCOs3) solution

e Brine

e Anhydrous Sodium Sulfate (NazS0Oa)

¢ Round-bottomed flask

e Magnetic stirrer

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1678761?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=CV5P0822
https://www.benchchem.com/product/b1678761?utm_src=pdf-body
http://www.orientjchem.org/vol31no2/an-eco-friendly-and-highly-ef%EF%AC%81cient-route-for-n-acylation-under-catalyst-free-conditions/
https://www.benchchem.com/product/b1678761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Procedure:

e Reaction Setup: In a round-bottomed flask, add the desired amine (2.0 mmol) to nicotinic
anhydride (1.0 mmol, 0.5 eq).

e Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer
Chromatography (TLC). Reaction times can vary from minutes to a few hours depending on
the reactivity of the amine.[10]

e Workup: Upon completion, add ethyl acetate (15 mL) to the reaction mixture.

o Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated
NaHCOs solution (2 x 10 mL) to remove the nicotinic acid byproduct, and then with brine (10
mL).

» Drying and Concentration: Dry the organic layer over anhydrous NazSOa, filter, and
concentrate the solvent under reduced pressure to yield the crude product.

« Purification: If necessary, purify the crude product by recrystallization or column
chromatography on silica gel to obtain the pure N-substituted nicotinamide.

Representative Data for N-Acylation with Nicotinic Anhydride

Entry Amine Substrate Reaction Time Yield (%)*
1 Aniline 10 min 92%

2 p-Nitroaniline 8 min 91%[10]

3 Benzylamine 15 min 90%

4 Diethylamine 20 min 88%

5 Morpholine 10 min 93%

*Yields are representative and based on similar acylation reactions.[10] Actual yields may vary.

Visualizations
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Synthesis Workflow

The following diagram illustrates the overall workflow from the starting material, nicotinic acid,
to the final nicotinamide derivative.

Caption: Workflow for nicotinamide synthesis.

Reaction Mechanism

This diagram shows the detailed nucleophilic acyl substitution mechanism for the reaction of
nicotinic anhydride with an amine.

Caption: Reaction mechanism for N-acylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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